molecular formula C10H9FO2 B2908136 6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one CAS No. 1367946-58-4

6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one

Cat. No.: B2908136
CAS No.: 1367946-58-4
M. Wt: 180.178
InChI Key: PRBSXJLCFXLTEA-UHFFFAOYSA-N
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Description

6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one is a heterocyclic compound with the molecular formula C10H9FO2. This compound is part of the benzoxepin family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multiple steps. One method involves the use of 2,4-dibromoalkylbutyrate as a raw material, followed by a three-step reaction process. This method does not require the hydrogenation reduction of an expensive Pd/C catalyst, making it more cost-effective and simpler . The reaction conditions are mild, and the raw materials are easily obtainable, resulting in a high yield of the target product .

Chemical Reactions Analysis

6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be conducted using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Common reagents and conditions used in these reactions include organic solvents like chloroform, methanol, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-5-9-10(7)8(12)4-2-6-13-9/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBSXJLCFXLTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC=C2F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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